molecular formula C30H34N4O4 B12746739 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid CAS No. 83363-31-9

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid

Cat. No.: B12746739
CAS No.: 83363-31-9
M. Wt: 514.6 g/mol
InChI Key: RBCVUBTUWXFWLC-UHFFFAOYSA-N
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Description

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring fused with a pyridine ring, and it is often studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the pyridine moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through complex biochemical pathways, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole: This compound lacks the oxalic acid moiety but shares the core structure.

    1H-indole derivatives: These compounds have variations in the substituents on the indole ring, leading to different chemical and biological properties.

Uniqueness

The presence of both the indole and pyridine rings in 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid gives it unique chemical properties that are not found in simpler indole or pyridine derivatives. This structural complexity contributes to its potential as a versatile compound in various scientific applications.

Properties

CAS No.

83363-31-9

Molecular Formula

C30H34N4O4

Molecular Weight

514.6 g/mol

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid

InChI

InChI=1S/2C14H16N2.C2H2O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;3-1(4)2(5)6/h2*2,4-8,15H,3,9-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

RBCVUBTUWXFWLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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